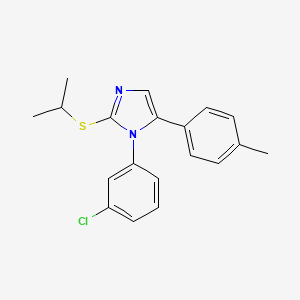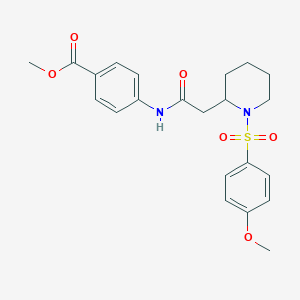
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the formation of the isoxazole ring followed by the introduction of the acetamide group. One common method for synthesizing isoxazole derivatives is the 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile. This reaction can be catalyzed by metals such as copper(I) or ruthenium(II), although metal-free routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve optimizing reaction conditions to maximize yield and purity. This can include the use of microwave-assisted synthesis, which has been shown to improve reaction rates and reduce the generation of waste .
化学反应分析
Types of Reactions
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring can bind to various biological targets, influencing their activity. This can result in a range of biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
Similar compounds to N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenyl)acetamide include other isoxazole derivatives such as sulfamethoxazole, muscimol, and ibotenic acid. These compounds share the isoxazole ring structure but differ in their functional groups and biological activities .
Uniqueness
Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .
属性
IUPAC Name |
N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-8-2-13(3-9-17)10-19(23)21-12-16-11-18(25-22-16)14-4-6-15(20)7-5-14/h2-9,11H,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBTZBAIQNMUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1-cyano-1-cyclopropylethyl)-2-{[4-(3-fluorophenyl)oxan-4-yl]amino}acetamide](/img/structure/B2472472.png)
![(E)-3-(furan-2-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472473.png)
![ethyl [7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B2472474.png)
![3-[(Dimethylamino)methyl]cyclobutan-1-amine;dihydrochloride](/img/structure/B2472477.png)


![ethyl 2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate](/img/structure/B2472481.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methylphenyl)ethyl]-N-(oxolan-2-ylmethyl)but-2-enamide](/img/structure/B2472484.png)





